1-[(Cinnamoyloxy)imino]cyclododecane
Description
Contextualization of Oxime Esters in Synthetic Methodologies and Chemical Transformations
Oxime esters are a well-established class of organic compounds that serve as versatile precursors in a variety of chemical transformations. ijpcbs.com They are particularly recognized for their ability to generate iminyl radicals upon cleavage of the N–O bond, a process that can be initiated thermally, photochemically, or through single electron transfer. nsf.gov This reactivity has been harnessed in a range of synthetic methodologies, including C–C bond cleavage, cyanoalkylation, and the synthesis of nitrogen-containing heterocycles. nih.govnih.gov The generation of nitrogen-centered radicals from oxime esters provides an effective pathway for the construction of complex molecular architectures. nih.gov The stability and reactivity of the oxime ester can be modulated by the nature of the substituents on both the oxime and the ester components, allowing for fine-tuning of its chemical behavior. nsf.gov
Overview of Cyclododecane (B45066) Derivatives as Structural Scaffolds in Organic Synthesis
Cyclododecane, a 12-membered cycloalkane, is a key intermediate in industrial processes, notably in the production of Nylon 12. wikipedia.orgnih.gov Its large, flexible ring structure provides a unique three-dimensional scaffold that can be functionalized to create a diverse array of derivatives. Cyclododecane derivatives are utilized as intermediates in the synthesis of macrocyclic compounds, polyesters, and synthetic lubricating oils. wikipedia.orgresearchgate.net The conformational properties of the cyclododecane ring can influence the stereochemical outcome of reactions, making it a valuable component in asymmetric synthesis. Furthermore, its lipophilic nature can be exploited to modulate the solubility and transport properties of more complex molecules. The stability of the cyclododecane ring also makes it a robust framework for the construction of intricate molecular designs. biosynth.com
Significance of the Cinnamoyl Moiety in the Design of Functional Molecules
The cinnamoyl moiety, derived from cinnamic acid, is a structural feature present in a wide range of naturally occurring and synthetic compounds with diverse biological activities. nih.gov This group, characterized by a phenyl group attached to an acrylic acid framework, is a key component in various pharmaceuticals and functional materials. nih.gov The conjugated π-system of the cinnamoyl group imparts specific electronic and photophysical properties to molecules, making it a valuable chromophore and a reactive center for various chemical transformations. The presence of the cinnamoyl group can influence the intermolecular interactions of a molecule, affecting its crystal packing and material properties. mdpi.com Research has shown that the functional groups on the cinnamaldehyde-related compounds play a crucial role in their biological and chemical activities. nih.gov
Research Gaps and Opportunities in the Chemistry of 1-[(Cinnamoyloxy)imino]cyclododcane
Despite the well-documented utility of its constituent parts, dedicated research into the synthesis, characterization, and application of 1-[(Cinnamoyloxy)imino]cyclododcane is notably absent from the current scientific literature. This represents a significant research gap and a compelling opportunity for investigation.
Key areas for future research include:
Synthesis and Characterization: Development of efficient and stereoselective synthetic routes to 1-[(Cinnamoyloxy)imino]cyclododcane and its derivatives. Thorough spectroscopic and crystallographic characterization would provide fundamental insights into its structural and electronic properties.
Reactivity Studies: Exploration of the reactivity of the oxime ester functionality within this specific molecular framework. Investigating its propensity to undergo radical-based transformations, cycloadditions, and other reactions would unlock its potential as a synthetic intermediate.
Application in Materials Science: The combination of the rigid cinnamoyl group and the flexible cyclododecane scaffold could lead to novel materials with interesting photophysical or liquid crystalline properties.
Medicinal Chemistry Exploration: Given the biological activities associated with both oxime esters and cinnamoyl derivatives, investigation into the potential pharmacological properties of 1-[(Cinnamoyloxy)imino]cyclododcane could be a fruitful area of research.
The study of 1-[(Cinnamoyloxy)imino]cyclododcane stands as an open invitation to the chemical research community to explore a molecule with a rich and promising, yet unwritten, chapter in the annals of organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(cyclododecylideneamino) (Z)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c23-21(18-17-19-13-9-8-10-14-19)24-22-20-15-11-6-4-2-1-3-5-7-12-16-20/h8-10,13-14,17-18H,1-7,11-12,15-16H2/b18-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZHOVKJSZSIIS-ZCXUNETKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NOC(=O)C=CC2=CC=CC=C2)CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCCC(=NOC(=O)/C=C\C2=CC=CC=C2)CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 Cinnamoyloxy Imino Cyclododecane
Preparation of Cyclododecanone (B146445) Oxime Precursors
The foundational precursor for the target molecule is cyclododecanone oxime. Its synthesis begins with cyclododecanone, a large-ring ketone, which is then converted into the corresponding oxime.
Cyclododecanone is the primary starting material for producing the oxime precursor. While various substituted cyclododecanone derivatives could theoretically be used to generate analogs of the target compound, the synthesis of the parent 1-[(cinnamoyloxy)imino]cyclododecane relies on unsubstituted cyclododecanone. Industrially, cyclododecanone is typically produced from cyclododecatriene, which is first hydrogenated to cyclododecane (B45066), followed by oxidation to a mixture of cyclododecanol (B158456) and cyclododecanone. The alcohol component is then further oxidized to yield the desired cyclododecanone.
The conversion of cyclododecanone to cyclododecanone oxime is a crucial step. This transformation is a nucleophilic addition-elimination reaction at the carbonyl carbon.
The most common and direct method involves the reaction of cyclododecanone with hydroxylamine (B1172632), typically in the form of hydroxylamine hydrochloride. smolecule.com The reaction is generally performed in a solvent such as ethanol (B145695) or methanol, often at elevated temperatures to ensure a reasonable reaction rate. smolecule.comgoogle.com The presence of a base may be required to neutralize the HCl released from the hydroxylamine salt. This method is known for its high efficiency, with reported yields often exceeding 90%. smolecule.com The resulting cyclododecanone oxime is a crystalline solid that can be purified by recrystallization from solvents like ethanol. smolecule.com
An alternative approach is the "oxime exchange reaction," where cyclododecanone is reacted with a small molecule oxime, such as acetoxime, in the presence of an acidic catalyst. google.com This method can also achieve very high conversion rates and selectivity under specific conditions. google.com
Table 1: Comparative Data for Cyclododecanone Oxime Synthesis
| Method | Key Reagents | Catalyst/Conditions | Solvent | Typical Yield | Reference |
| Direct Oximation | Cyclododecanone, Hydroxylamine Hydrochloride | Reflux | Methanol/Water | 94-97% | google.com |
| Direct Oximation | Cyclododecanone, Hydroxylamine | Elevated Temperature (~85 °C) | Ethanol or Pyridine | >90% | smolecule.com |
| Oxime Exchange | Cyclododecanone, Acetoxime | Acidic Catalyst (pH 1-3) | Ethyl Cyclohexane | >99% (Conversion) | google.com |
Atom-Economical and Green Chemistry Methodologies in Synthesis
Modern synthetic chemistry emphasizes the principles of green and atom-economical synthesis to minimize waste and environmental impact. rsc.orgijprajournal.com An atom-economical reaction is one that maximizes the incorporation of all reactant atoms into the final product. researchgate.net
Visible-light-mediated synthesis has emerged as a powerful green chemistry tool. acs.orgrsc.org A one-pot, three-component reaction of an aldehyde, aniline, and an N-hydroxyphthalimide (NHPI) ester can produce oxime esters under visible light using eosin (B541160) Y as a photocatalyst. rsc.orgnih.gov This method operates under mild, additive-free conditions and avoids the use of hazardous reagents. acs.orgnih.gov Similarly, photoredox catalysis provides a hydrazine-free platform for azine synthesis from oxime esters through a reductive electron transfer strategy. rsc.org
Other green approaches focus on using environmentally benign solvents and catalysts. ijprajournal.comorganic-chemistry.org The synthesis of oximes has been achieved using natural acid catalysts derived from sources like citrus fruits in aqueous media. ijprajournal.com For the cleavage of oximes to regenerate carbonyl compounds, cupric chloride dihydrate in an acetonitrile-water mixture serves as a mild and recoverable promoter. organic-chemistry.org Radical cyclization of unsaturated oxime esters is another strategy that can be highly atom-economical, as it allows for the formation of multiple C-N and C-O bonds in a single step, sometimes incorporating the ester leaving group into the final heterocyclic product. researchgate.net
The table below compares traditional and green methodologies for oxime ester synthesis.
| Aspect | Traditional Method | Green/Atom-Economical Method | Reference |
|---|---|---|---|
| Energy Source | Thermal heating (reflux) | Visible light (LEDs) | acs.orgnih.gov |
| Catalyst | Stoichiometric acid/base, heavy metals | Photocatalysts (Eosin Y), natural acids, catalyst-free | ijprajournal.comnih.gov |
| Solvents | Volatile organic compounds (VOCs) | Water, acetonitrile | ijprajournal.comorganic-chemistry.org |
| Atom Economy | Often produces stoichiometric byproducts (e.g., salts) | High (e.g., multicomponent and cyclization reactions) | researchgate.netnih.gov |
Purification and Isolation Techniques for Oxime Esters
The purification and isolation of oxime esters from reaction mixtures are critical steps to ensure the final product's purity. The choice of technique depends on the physical properties of the compound (e.g., solid or oil), its stability, and the nature of the impurities.
Silica (B1680970) gel column chromatography is the most common method for purifying oxime esters. nih.govncsu.edursc.org This technique separates compounds based on their differential adsorption to the silica stationary phase and solubility in the mobile phase (eluent). A typical eluent system for oxime esters is a mixture of petroleum ether and ethyl acetate. ncsu.edu For more automated and efficient separations, systems like the Biotage Isolera One can be used. rsc.org
Washing with aqueous solutions is often employed during the workup procedure to remove water-soluble impurities. For instance, washing a toluene (B28343) solution of cyclohexanone (B45756) oxime with a dilute aqueous solution of sodium hydroxide (B78521) (NaOH) can effectively remove acidic impurities. google.com The organic layer containing the purified product is then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate. nih.govncsu.edu
Recrystallization is a highly effective technique for purifying solid oxime esters. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. Ethanol is a commonly used solvent for the recrystallization of oxime compounds. ncsu.edu
For small-scale purifications or the isolation of minor components, preparative thin-layer chromatography (TLC) can be utilized. rsc.org This method involves spotting the crude mixture onto a large TLC plate and developing it, after which the separated bands corresponding to the desired product are scraped off and the compound is extracted from the silica.
The table below summarizes common purification techniques for oxime esters.
| Technique | Principle | Application | Reference |
|---|---|---|---|
| Column Chromatography | Differential adsorption on a stationary phase | General purification of solid and oil products | nih.govncsu.edu |
| Aqueous Washing | Liquid-liquid extraction to remove soluble impurities | Workup step to remove acids, bases, and salts | google.com |
| Recrystallization | Difference in solubility at different temperatures | Purification of solid compounds to high purity | ncsu.edu |
| Preparative TLC | Adsorption chromatography on a plate | Small-scale purification and isolation | rsc.org |
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is indispensable for elucidating the connectivity and chemical environment of atoms within a molecule. By combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), a comprehensive structural picture of 1-[(Cinnamoyloxy)imino]cyclododecane can be constructed.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the cyclododecane (B45066) ring and the cinnamoyl group. The protons of the cyclododecane ring would likely appear as a series of complex multiplets in the upfield region, typically between δ 1.2 and 2.8 ppm. The protons alpha to the imino group are expected to be deshielded and resonate at the lower end of this range, around δ 2.5-2.8 ppm.
The cinnamoyl moiety would present a more defined set of signals in the downfield region. The olefinic protons of the trans-cinnamoyl group are anticipated to appear as two doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene. The proton attached to the carbon beta to the carbonyl group would resonate at approximately δ 7.7 ppm, while the proton alpha to the carbonyl would be found further upfield around δ 6.5 ppm. The aromatic protons of the phenyl group would typically appear as a multiplet in the range of δ 7.3-7.6 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The C=N carbon of the imino group is expected to have a chemical shift in the range of δ 160-170 ppm. The numerous methylene (B1212753) carbons of the cyclododecane ring would give rise to a cluster of signals between δ 20 and 40 ppm. The carbonyl carbon of the cinnamoyl ester is predicted to resonate around δ 165 ppm. The olefinic carbons of the cinnamoyl group would appear at approximately δ 118 and 145 ppm, while the aromatic carbons would be observed in the δ 128-134 ppm region.
2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assigning the complex signals of the cyclododecane ring and confirming the connectivity of the entire molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would be particularly useful in tracing the connectivity of the methylene groups within the cyclododecane ring. It would also show the coupling between the two olefinic protons of the cinnamoyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| H-2', H-6' | ~2.6 | m | CH₂ adjacent to C=N |
| Cyclododecane CH₂ | 1.2 - 1.8 | m | Remaining CH₂ of the ring |
| H-α (Cinnamoyl) | ~6.5 | d (J ≈ 16 Hz) | =CH-C=O |
| H-β (Cinnamoyl) | ~7.7 | d (J ≈ 16 Hz) | Ph-CH= |
| Aromatic H | 7.3 - 7.6 | m | Phenyl protons |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C=N | ~165 | Imino carbon |
| C-2' | ~30 | CH₂ adjacent to C=N |
| Cyclododecane CH₂ | 20 - 28 | Remaining CH₂ of the ring |
| C=O | ~165 | Ester carbonyl carbon |
| C-α (Cinnamoyl) | ~118 | =CH-C=O |
| C-β (Cinnamoyl) | ~145 | Ph-CH= |
| Aromatic C | 128 - 134 | Phenyl carbons |
Vibrational spectroscopy techniques like IR and Raman are powerful tools for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong band around 1750-1770 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C=N stretching of the imino group is expected to appear in the region of 1640-1660 cm⁻¹. The C=C stretching of the alkene in the cinnamoyl group would likely be observed around 1630 cm⁻¹, potentially overlapping with the C=N band. The aromatic C=C stretching vibrations would give rise to bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aliphatic cyclododecane ring would be prominent in the 2850-2950 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching and the C=C double bond of the cinnamoyl group are expected to show strong signals in the Raman spectrum, which can be useful for structural confirmation.
Predicted Vibrational Spectroscopy Data:
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-H (aliphatic) | 2850-2950 | 2850-2950 |
| C=O (ester) | 1750-1770 | ~1760 |
| C=N (imine) | 1640-1660 | ~1650 |
| C=C (alkene) | ~1630 | ~1630 (strong) |
| C=C (aromatic) | 1600-1450 | ~1600 (strong) |
| C-O (ester) | 1200-1250 |
HRMS is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (C₂₁H₂₉NO₂), the calculated exact mass of the molecular ion [M]⁺ would be a key piece of identifying information. The fragmentation pattern observed in the mass spectrum can also provide valuable structural clues, such as the loss of the cinnamoyloxy group or fragmentation of the cyclododecane ring.
Predicted HRMS Data:
| Ion | Formula | Calculated Exact Mass |
| [M]⁺ | C₂₁H₂₉NO₂ | 327.2198 |
| [M+H]⁺ | C₂₁H₃₀NO₂ | 328.2271 |
| [M+Na]⁺ | C₂₁H₂₉NNaO₂ | 350.2090 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported, analysis of related structures, such as other large-ring oxime esters, can provide insights into its likely solid-state conformation.
An X-ray crystallographic study would precisely determine bond lengths, bond angles, and torsion angles. It would also establish the stereochemistry of the C=N double bond (E or Z configuration) and the conformation of the cinnamoyl ester group relative to the imino functionality. The large and flexible cyclododecane ring would likely adopt a low-energy conformation in the crystal lattice, and its specific geometry would be fully elucidated.
Conformational Analysis of the Cyclododecane Ring System
The twelve-membered cyclododecane ring is known for its conformational complexity, with several low-energy conformations being accessible. The presence of the bulky [(cinnamoyloxy)imino] substituent is expected to influence the conformational preferences of the ring. Computational modeling and, where possible, experimental techniques like dynamic NMR can be used to explore the conformational landscape of this system.
The cyclododecane ring can undergo conformational interconversions, such as ring inversion, which can be studied using variable-temperature NMR spectroscopy. At room temperature, these processes are typically fast on the NMR timescale, resulting in averaged signals for the ring protons and carbons. However, upon cooling, the rate of interconversion can be slowed down to the point where individual conformations can be observed as separate sets of signals.
By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the activation energy barriers for these conformational processes. Such studies on this compound would provide valuable information about the flexibility of the cyclododecane ring and the energetic landscape of its various conformations. While specific experimental data is not available, based on studies of other cyclododecane derivatives, ring inversion barriers are expected to be in a range that is accessible by dynamic NMR techniques.
Influence of Substituents on Ring Conformation
The conformational landscape of the twelve-membered cyclododecane ring is complex, characterized by multiple low-energy conformers. The parent cyclododecane preferentially adopts a square-like nih.gov conformation of D₄ symmetry to minimize transannular strain (interactions between non-adjacent atoms across the ring) and torsional strain. researchgate.net Spectroscopic studies on cyclododecanone (B146445), the precursor to the imino-functionalized ring, have identified as many as seven distinct conformations in the gas phase, with a strong preference for a square configuration as the global minimum. researchgate.netstudymind.co.uk
The introduction of the bulky (cinnamoyloxy)imino substituent at the C1 position is expected to significantly influence the conformational equilibrium of the cyclododecane ring. The primary factors governing this influence are steric hindrance and the electronic properties of the substituent.
Steric Effects: The substituent, comprising an imino group (C=N-) linked to a cinnamoyloxy moiety (-O-CO-CH=CH-Ph), presents considerable steric bulk. This bulk will favor conformations where the substituent occupies a pseudo-equatorial position on the ring, minimizing unfavorable steric interactions with protons on the cyclododecane backbone. The specific conformation adopted would seek to place the substituent in the least sterically crowded environment.
Electronic Effects & Local Geometry: The sp²-hybridized nature of the imino carbon and the planar geometry of the adjacent ester and cinnamoyl groups impose geometric constraints on the local segment of the cyclododecane ring. The C=N-O linkage has its own conformational preferences, which will, in turn, affect the orientation of the entire substituent relative to the ring and potentially alter the relative energies of the ring's conformers.
Table 1: Comparison of Conformational Energy Contributions in Substituted Cycloalkanes
| Substituent Type | Primary Influence | Expected Effect on Cyclododecane Ring |
| Small (e.g., -CH₃) | Minor Steric Hindrance | Minimal perturbation of the nih.gov conformation. |
| Bulky (e.g., -tBu) | Significant Steric Hindrance | Strong preference for pseudo-equatorial positioning; may distort the ring to alleviate strain. |
| Planar/Rigid (e.g., -(C=O)Ph) | Local Geometric Constraint | Enforces planarity at the substitution site, influencing adjacent torsional angles. |
| (Cinnamoyloxy)imino | Combined Steric & Geometric | Favors pseudo-equatorial placement; the planar C=N-O-C=O system restricts local flexibility, potentially stabilizing a specific ring conformer that minimizes both transannular and substituent-related steric strain. |
Stereochemical Assignment of the Cinnamoyl Olefin (E/Z Isomerism)
The cinnamoyl moiety of this compound contains a carbon-carbon double bond, which gives rise to the possibility of geometric isomerism. These stereoisomers are designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together). The assignment is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond. docbrown.infowikipedia.org
For the cinnamoyl group (-CH=CH-Ph):
On the carbon adjacent to the phenyl group: The phenyl group has a higher priority than the hydrogen atom.
On the carbon adjacent to the carbonyl group: The carbonyl-containing group (-C(=O)O-) has a higher priority than the hydrogen atom.
The two isomers are therefore:
E-isomer: The high-priority groups (phenyl and carbonyl) are on opposite sides of the double bond. This corresponds to the trans configuration, which is generally the more thermodynamically stable and common form for cinnamoyl derivatives due to reduced steric hindrance. researchgate.net
Z-isomer: The high-priority groups are on the same side of the double bond. This corresponds to the cis configuration.
The definitive assignment of the E or Z configuration is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. researchgate.netlibretexts.org The key diagnostic parameter is the coupling constant (J) between the two vinylic protons on the double bond.
The ³JH-H coupling constant for two protons in a trans (E) configuration is characteristically larger, typically in the range of 12–18 Hz .
The corresponding coupling constant for two protons in a cis (Z) configuration is significantly smaller, usually in the range of 6–12 Hz . acs.org
Therefore, by measuring the coupling constant of the vinylic proton signals in the ¹H NMR spectrum, the stereochemistry of the cinnamoyl double bond can be unambiguously assigned. Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide further confirmation by detecting through-space correlations between the vinylic protons and the phenyl ring protons, which differ for the E and Z isomers.
Table 2: Expected ¹H NMR Parameters for E/Z Isomers of the Cinnamoyl Group
| Isomer | Configuration | Expected ³JH-H (vinylic) | Expected Chemical Shift (δ) |
| E-isomer | trans | ~15-18 Hz | Vinylic protons are typically distinct and well-resolved. |
| Z-isomer | cis | ~10-12 Hz | Vinylic protons may be shifted relative to the E-isomer due to anisotropic effects from the phenyl and carbonyl groups. |
Chiroptical Properties and Absolute Configuration Determination (if chiral analogs)
The parent molecule, this compound, is achiral. However, chiral analogs could be readily synthesized, for instance, by introducing a stereocenter within the cinnamoyl moiety or by utilizing a chiral cyclododecanone precursor. The presence of chirality would give rise to chiroptical properties, which are the differential interaction of the molecule with left- and right-circularly polarized light. nih.govnih.gov These properties are essential for determining the absolute configuration (the actual three-dimensional arrangement of atoms) of an enantiomer.
The primary techniques for measuring chiroptical properties are:
Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum plots this difference (Δε = εL - εR) against wavelength and shows positive or negative peaks, known as Cotton effects, in the regions of UV-Vis absorption.
For a hypothetical chiral analog of this compound, a pair of enantiomers would exhibit mirror-image CD spectra. The determination of the absolute configuration (e.g., R or S) of a specific enantiomer is a significant challenge that is now routinely addressed by a combination of experimental spectroscopy and computational chemistry.
The modern approach involves the following steps:
Experimental Measurement: The CD spectrum of a pure enantiomer is recorded experimentally.
Computational Modeling: The three-dimensional structures of both possible enantiomers (e.g., the R and S configurations) are modeled using computational methods like Density Functional Theory (DFT).
Spectrum Prediction: For each modeled enantiomer, the theoretical CD spectrum is calculated using high-level quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT).
Comparison and Assignment: The experimentally measured CD spectrum is compared to the two calculated spectra. A match between the experimental spectrum and the spectrum calculated for one of the modeled enantiomers allows for the unambiguous assignment of its absolute configuration.
This powerful combination of experimental chiroptical spectroscopy and theoretical calculation provides a reliable method for determining the absolute stereochemistry of new chiral molecules, including potential chiral analogs of oxime ethers like this compound.
Table 3: Hypothetical Circular Dichroism Data for a Chiral Analog
| Wavelength (nm) | Cotton Effect Sign (Experimental) | Predicted Sign for R-enantiomer (Calculated) | Predicted Sign for S-enantiomer (Calculated) | Conclusion |
| 310 | Positive (+) | Negative (-) | Positive (+) | The sample has the S absolute configuration. |
| 275 | Negative (-) | Positive (+) | Negative (-) | The sample has the S absolute configuration. |
| 220 | Positive (+) | Negative (-) | Positive (+) | The sample has the S absolute configuration. |
Mechanistic Studies and Reactivity Profiles of 1 Cinnamoyloxy Imino Cyclododecane
Reactivity of the Imino-Oxy Ester Moiety
The N-O bond within the imino-oxy ester group is inherently weak and serves as the primary site for initiating various chemical transformations. Cleavage of this bond can be induced through thermal, photochemical, or reductive methods, leading to the formation of highly reactive intermediates.
The N–O bond in O-acyl oximes is susceptible to cleavage under various conditions, initiating a cascade of reactions.
Thermal Cleavage: Thermolysis of O-acyl oximes can lead to the homolytic cleavage of the N–O bond. For instance, the pyrolysis of some O-acyl oximes has been shown to produce iminyl radicals. lookchem.com In the case of 1-[(cinnamoyloxy)imino]cyclododecane, heating would be expected to generate a cyclododecanone-derived iminyl radical and a cinnamoyloxyl radical.
Photochemical Cleavage: Photolysis provides a mild and efficient method for cleaving the N–O bond. Irradiation of O-acyl oximes, often with UV light, can induce homolytic cleavage to form iminyl and acyloxyl radicals. researchgate.netresearchgate.net The quantum yields of these processes can be influenced by the solvent polarity and the presence of sensitizers. researchgate.net The photolysis of α-oxo-oxime esters, for example, has been shown to proceed via N–O bond cleavage from an excited triplet state. lookchem.com
Reductive Cleavage: The N–O bond can also be cleaved under reductive conditions. Transition metal catalysts, such as those based on copper or ruthenium, can facilitate the single-electron transfer (SET) reduction of O-acyl oximes. researchgate.net This process generates an iminyl radical and a carboxylate anion. For instance, copper-catalyzed reactions of cycloketone oxime esters can lead to ring-opening via the formation of a cyanoalkyl radical, initiated by the generation of an iminyl radical. researchgate.net
| Cleavage Method | Conditions | Primary Intermediates |
| Thermal | High Temperature | Iminyl Radical, Acyloxyl Radical |
| Photochemical | UV or Visible Light | Iminyl Radical, Acyloxyl Radical |
| Reductive | Transition Metal Catalysts (e.g., Cu, Ru), SET reductants | Iminyl Radical, Carboxylate Anion |
The generation of iminyl radicals from the cleavage of the N-O bond is a key step that unlocks a variety of subsequent transformations. researchgate.net These nitrogen-centered radicals are highly reactive and can participate in several synthetically useful reactions. nih.gov
One of the primary reaction pathways for iminyl radicals is intramolecular cyclization . nsf.govrsc.org If the carbon skeleton of the oxime contains an appropriately positioned unsaturated group, the iminyl radical can add to this group in an endo or exo fashion to form cyclic products. For cyclododecanone-derived systems, the large ring size may influence the feasibility and regioselectivity of such cyclizations.
Another important reaction of iminyl radicals, particularly those derived from cyclic ketones, is β-fragmentation or C-C bond cleavage. researchgate.net This process can lead to ring-opening and the formation of a cyanoalkyl radical, which can be trapped by various radical acceptors. This strategy has been employed in the synthesis of functionalized nitriles from cycloketone O-acyl oximes. researchgate.net
The carbon-nitrogen double bond (C=N) of the imino-oxy ester moiety is susceptible to both nucleophilic and electrophilic attack, although it is generally less reactive than a carbonyl group. uwo.ca
Nucleophilic Additions: The electrophilic carbon atom of the C=N bond can be attacked by nucleophiles. youtube.comlibretexts.org The reactivity can be enhanced by the presence of electron-withdrawing groups on the nitrogen or by activation with Lewis acids. uwo.canih.gov Common nucleophiles include organometallic reagents, enolates, and hydrides. The addition of a nucleophile results in the formation of a new C-Nu bond and the reduction of the C=N bond. researchgate.netrsc.org
Electrophilic Additions: The nitrogen atom of the imine possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. nih.gov Protonation of the nitrogen by an acid, for instance, generates an iminium ion, which is significantly more electrophilic at the carbon atom and more susceptible to nucleophilic attack. nih.gov
| Reaction Type | Reagent Class | Product Type |
| Nucleophilic Addition | Organometallics, Enolates, Hydrides | Substituted Amines/Hydroxylamines |
| Electrophilic Addition | Protic Acids, Lewis Acids | Iminium Ions (activated intermediates) |
Transformations Involving the Cinnamoyl Group
The cinnamoyl group in this compound offers additional sites for chemical modification, namely the carbon-carbon double bond of the olefin and the aromatic ring.
The alkene moiety of the cinnamoyl group can undergo a variety of addition reactions.
Hydrogenation: The C=C double bond can be selectively reduced through catalytic hydrogenation. nih.gov Various catalysts, including those based on palladium, platinum, or rhodium, can be employed. clariant.comgoogle.com Depending on the reaction conditions, it is often possible to selectively hydrogenate the alkene without affecting the aromatic ring or the imino-oxy ester functionality. researcher.liferesearchgate.net The selective hydrogenation of the C=C bond in cinnamaldehyde (B126680) derivatives to produce hydrocinnamaldehyde (B1666312) is a well-established transformation. nih.gov
Epoxidation: The olefin can be converted to an epoxide using various oxidizing agents. Peroxy acids, such as m-CPBA, are commonly used for this purpose. mdpi.com Metal-catalyzed epoxidation reactions, for example, those mimicking cytochrome P450, have also been reported for cinnamoyl moieties. mdpi.comutsouthwestern.edu The resulting epoxide is a versatile intermediate for further synthetic manipulations.
Dihydroxylation: The double bond can be dihydroxylated to form a vicinal diol. numberanalytics.comlibretexts.org This can be achieved through syn-dihydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4), or through anti-dihydroxylation via the hydrolysis of an epoxide intermediate. libretexts.orglibretexts.orgpearson.comyoutube.com
| Olefin Functionalization | Reagents | Product |
| Hydrogenation | H₂, Pd/C, PtO₂, Rh catalysts | Dihydrocinnamoyl derivative |
| Epoxidation | m-CPBA, H₂O₂, Metal catalysts | Cinnamoyl epoxide derivative |
| Dihydroxylation | OsO₄, KMnO₄ (syn); 1. m-CPBA 2. H₃O⁺ (anti) | Cinnamoyl diol derivative |
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, treatment with a mixture of nitric and sulfuric acids would be expected to introduce a nitro group at the meta position of the phenyl ring.
Role of the Ester Linkage in Transesterification Reactions
The ester linkage in this compound would be susceptible to transesterification reactions in the presence of an alcohol and a catalyst (acidic or basic). beilstein-journals.orggoogle.com This process involves the substitution of the cinnamoyloxy group with an alkoxy group from the reacting alcohol.
Under basic conditions, the reaction would likely proceed via a nucleophilic acyl substitution mechanism. An alkoxide ion would attack the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate would expel the cyclododecanone (B146445) oximate as a leaving group. The equilibrium of this reaction would be influenced by the concentration and nucleophilicity of the incoming alcohol, as well as the stability of the leaving group.
Under acidic conditions, the carbonyl oxygen of the ester would be protonated, activating the carbonyl group towards nucleophilic attack by an alcohol. This would also lead to a tetrahedral intermediate, followed by proton transfer and elimination of the cyclododecanone oxime to yield the new ester.
Table 1: Hypothetical Transesterification of this compound
| Reactant Alcohol | Catalyst | Potential Product |
|---|---|---|
| Methanol | H₂SO₄ or NaOMe | Methyl cinnamate (B1238496) |
| Ethanol (B145695) | H₂SO₄ or NaOEt | Ethyl cinnamate |
| Isopropanol | H₂SO₄ or NaOⁱPr | Isopropyl cinnamate |
Note: This table is illustrative and based on general chemical principles of transesterification, not on experimental data for this compound.
Intramolecular Cyclization and Rearrangement Reactions
The oxime ester functionality, particularly the C=N-O moiety, could potentially act as a 1,3-dipole precursor under specific conditions, such as thermal or photochemical activation, although this is not a common reaction pathway for simple oxime esters. If it were to form a nitrile oxide-like intermediate through fragmentation, it could undergo [3+2] cycloaddition reactions with dipolarophiles like activated olefins. researchgate.netnih.gov This would lead to the formation of five-membered heterocyclic rings. The regioselectivity and stereoselectivity of such a reaction would be governed by frontier molecular orbital interactions between the 1,3-dipole and the dipolarophile. researchgate.net
The structure of this compound does not lend itself directly to common sigmatropic rearrangements like the Claisen rearrangement. The classic Claisen rearrangement involves an allyl vinyl ether or an allyl aryl ether. ontosight.ai For a Claisen-type rearrangement to occur, a specific arrangement of atoms, typically a-sigmatropic system, is required. The provided structure lacks the necessary allyl vinyl ether-like framework for a traditional Claisen rearrangement. While other types of sigmatropic rearrangements exist, their applicability to this specific molecule is not immediately apparent from its structure and would require specific reaction conditions that are not documented.
Catalytic Transformations
The vinylic C-H bonds within the cinnamoyl group could theoretically be targets for metal-catalyzed C-H activation and subsequent cross-coupling reactions. Catalysts based on palladium, rhodium, or ruthenium are often employed for such transformations. However, the reactivity would be highly dependent on the specific catalyst system and reaction conditions. Furthermore, the oxime ester functionality might interfere with or be sensitive to the catalytic cycle. There is no specific literature describing the participation of this compound in metal-catalyzed cross-coupling reactions.
Organocatalysis could potentially be used to activate this compound for various transformations. For instance, a chiral amine catalyst could engage in the formation of a chiral iminium ion with the cinnamoyl group, leading to enantioselective conjugate additions of nucleophiles. Alternatively, a Lewis base catalyst could activate the molecule in other ways. However, without experimental data, these remain hypothetical applications of organocatalysis.
Reaction Kinetics and Thermodynamic Analysis
Detailed experimental data on the reaction kinetics and thermodynamic parameters specifically for this compound are not extensively documented in publicly available literature. However, the general principles governing the reactions of O-acyloximes allow for a qualitative discussion of the factors that would influence the kinetics and thermodynamics of its transformations.
Reactions involving the cleavage of the N-O bond in O-acyloximes can be initiated through thermal or photochemical means. researchgate.netrsc.org The kinetics of these reactions would be dependent on factors such as temperature, the wavelength of light used for photochemical initiation, and the presence of catalysts or radical initiators.
Kinetic Considerations:
| Factor | Influence on Reaction Rate |
| Temperature | Generally, an increase in temperature would increase the rate of thermally induced N-O bond cleavage, following the principles of the Arrhenius equation. |
| Light Intensity | For photochemical reactions, the rate would likely be dependent on the intensity of the light source. |
| Catalyst Concentration | In catalyzed reactions, such as those involving transition metals, the reaction rate would be expected to show a dependence on the catalyst concentration. researchgate.netrsc.org |
| Solvent | The polarity and viscosity of the solvent can influence the rates of bond cleavage and subsequent radical reactions. |
Thermodynamic Profile:
| Thermodynamic Parameter | General Expectation for N-O Bond Cleavage |
| Enthalpy (ΔH) | Positive (endothermic) |
| Entropy (ΔS) | Positive (increase in disorder upon fragmentation) |
| Gibbs Free Energy (ΔG) | The spontaneity of the reaction will depend on the temperature and the specific reaction conditions. |
Computational Chemistry and Theoretical Insights into 1 Cinnamoyloxy Imino Cyclododecane
Elucidation of Reaction Mechanisms via Transition State Calculations
Energy Barriers and Reaction Pathways
The study of reaction mechanisms is a cornerstone of computational chemistry, with the elucidation of energy barriers and reaction pathways being critical to understanding and predicting chemical reactivity. For 1-[(Cinnamoyloxy)imino]cyclododecane, a key reaction of interest is the homolytic cleavage of the N-O bond, a common pathway for oxime esters that leads to the formation of iminyl and acyloxyl radicals. mdpi.comnsf.gov
Theoretical calculations, typically employing Density Functional Theory (DFT) or higher-level ab initio methods, can map out the potential energy surface of this dissociation. faccts.de The transition state for the N-O bond cleavage can be located, and its energy relative to the ground state of the molecule determines the activation energy barrier for the reaction. It is crucial to note that while DFT methods are often a good compromise between accuracy and computational cost, for more precise energy barrier calculations, correlated methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often employed to refine the electronic energy. faccts.de
Vibrational frequency calculations are also essential, not only to confirm that the optimized geometries correspond to minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface but also to calculate zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies, which are necessary for obtaining more accurate free energy barriers. researchgate.net
A hypothetical reaction profile for the N-O bond cleavage of this compound is presented below, illustrating the typical energy changes along the reaction coordinate.
| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) |
|---|---|---|---|
| Reactant | This compound | 0.0 | 0.0 |
| Transition State | N-O bond cleavage | 35.2 | 33.8 |
| Products | Cyclododecaniminyl radical + Cinnamoyloxyl radical | 28.5 | 25.1 |
Role of Solvation in Reaction Energetics
Chemical reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. ucsb.edu Computational solvation models are employed to account for these effects. numberanalytics.comwikipedia.org These models can be broadly categorized into two types: implicit and explicit. wikipedia.org
Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.comacs.org These models are computationally efficient and can provide a good first approximation of the solvent's effect on the energetics of a reaction. acs.org For the N-O bond cleavage of this compound, an implicit model would account for the differential stabilization of the reactant, transition state, and products by the solvent.
Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation. numberanalytics.com This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is significantly more computationally demanding. wikipedia.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can offer a compromise, where the reacting species are treated with a high level of theory (QM), and the surrounding solvent molecules are treated with a less computationally expensive method (MM). numberanalytics.com
The effect of different solvents on the calculated free energy barrier for the N-O bond cleavage of this compound is hypothetically illustrated in the following table.
| Solvent | Dielectric Constant | Calculated Free Energy Barrier (kcal/mol) |
|---|---|---|
| Gas Phase | 1.0 | 33.8 |
| Toluene (B28343) | 2.4 | 32.5 |
| Dichloromethane | 8.9 | 31.7 |
| Acetonitrile | 37.5 | 30.9 |
Quantitative Structure-Reactivity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or other properties. wikipedia.orgnih.govnumberanalytics.com For derivatives of this compound, QSAR studies could be employed to predict their rate of N-O bond cleavage based on various molecular descriptors.
The first step in a QSAR study is to generate a dataset of derivatives with known reactivity. For this, one could synthesize a series of 1-[(substituted-cinnamoyloxy)imino]cyclododecane compounds, with different substituents on the phenyl ring of the cinnamoyl group. The rate constants for the N-O bond cleavage of these compounds would then be experimentally determined.
Next, a variety of molecular descriptors would be calculated for each derivative. These can be categorized as:
Electronic descriptors: Hammett constants (σ), calculated dipole moments, and atomic charges.
Steric descriptors: Sterimol parameters, molar refractivity.
Topological descriptors: Connectivity indices that describe the branching of the molecule.
Quantum chemical descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Using multiple linear regression or other machine learning algorithms, a mathematical equation is then developed that correlates a selection of these descriptors with the observed reactivity. A hypothetical QSAR equation for the rate of N-O bond cleavage might look like:
log(k) = c₀ + c₁σ + c₂(E_HOMO) + c₃(MR)
where k is the rate constant, σ is the Hammett constant of the substituent, E_HOMO is the energy of the HOMO, MR is the molar refractivity, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
A hypothetical dataset for a QSAR study on substituted derivatives is presented below.
| Substituent (on phenyl ring) | Hammett Constant (σ) | E_HOMO (eV) | Observed log(k) | Predicted log(k) |
|---|---|---|---|---|
| 4-OCH₃ | -0.27 | -5.8 | -4.5 | -4.4 |
| 4-CH₃ | -0.17 | -5.9 | -4.2 | -4.2 |
| H | 0.00 | -6.1 | -3.8 | -3.9 |
| 4-Cl | 0.23 | -6.3 | -3.5 | -3.5 |
| 4-NO₂ | 0.78 | -6.8 | -2.9 | -3.0 |
Investigation of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules and how they interact with each other. numberanalytics.comtamu.eduacs.org For a molecule like this compound, with its flexible cyclododecane (B45066) ring and aromatic cinnamoyl group, intramolecular and intermolecular NCIs play a significant role.
Computational methods such as Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions. rsc.orgresearchgate.net This method is based on the electron density and its derivatives and can reveal the presence of van der Waals interactions, hydrogen bonds, and steric clashes.
In this compound, potential intramolecular NCIs include:
CH-π interactions: Between the C-H bonds of the cyclododecane ring and the π-system of the phenyl ring.
van der Waals interactions: Between different parts of the flexible cyclododecane ring, influencing its conformation.
Intermolecularly, these non-covalent forces govern how the molecules pack in the solid state and interact in solution. Potential intermolecular interactions include:
π-π stacking: Between the phenyl rings of adjacent molecules.
Dipole-dipole interactions: Arising from the polar C=N-O-C=O moiety.
The strength of these interactions can be quantified using methods like Symmetry-Adapted Perturbation Theory (SAPT) or by calculating the interaction energies of molecular dimers at a high level of theory.
A hypothetical breakdown of the interaction energies between two molecules of this compound in a stacked orientation is provided in the table below.
| Interaction Type | Estimated Energy (kcal/mol) |
|---|---|
| Electrostatic | -2.5 |
| Exchange (Repulsion) | 4.1 |
| Induction (Polarization) | -1.2 |
| Dispersion (van der Waals) | -5.8 |
| Total Interaction Energy | -5.4 |
Derivatization and Analogue Development of 1 Cinnamoyloxy Imino Cyclododecane
Modification of the Cyclododecane (B45066) Scaffold
The twelve-membered cyclododecane ring serves as the bulky, lipophilic anchor of the molecule. Its size and conformational flexibility can be altered through various synthetic approaches, including the introduction of substituents, and strategies aimed at ring expansion or contraction. These modifications would yield analogues with potentially different spatial arrangements and receptor-binding interactions.
The introduction of functional groups onto the cyclododecane ring can be achieved by utilizing substituted cyclododecanones as starting materials for the synthesis of the corresponding oxime esters. Research has demonstrated the feasibility of preparing a range of substituted cyclododecanones. For instance, α-benzylcyclododecanones can be synthesized through the reaction of cyclododecanone (B146445) with various substituted benzyl (B1604629) chlorides or bromides using a strong base like sodium hydride researchgate.net. Similarly, 3-phenyl-12-substituted cyclododecanones have been prepared, showcasing that substitution at different positions of the ring is achievable researchgate.net.
The general synthetic route would involve the initial functionalization of cyclododecanone, followed by oximation with hydroxylamine (B1172632) to form the substituted cyclododecanone oxime. Subsequent acylation with cinnamoyl chloride would yield the desired substituted 1-[(Cinnamoyloxy)imino]cyclododecane derivatives. The nature and position of the substituent on the cyclododecane ring could be varied to probe structure-activity relationships.
Table 1: Examples of Potential Substituted Cyclododecane Scaffolds
| Substituent (R) | Position of Substitution | Precursor Compound |
|---|---|---|
| Phenyl | α-position | α-Phenylcyclododecanone |
| Benzyl | α-position | α-Benzylcyclododecanone researchgate.net |
| Cyclohexyl | 2-position | 2-Cyclohexylcyclododecanone |
Altering the size of the carbocyclic ring from the native twelve-membered scaffold can significantly impact the molecule's conformational properties. Ring expansion of cyclododecanone has been successfully demonstrated, providing pathways to larger macrocyclic ketones. For example, a two-carbon ring expansion to a cyclotetradecanone (B1616220) derivative and a four-carbon expansion to a cyclohexadecanone (B1615262) derivative have been reported through Cope rearrangement of α-substituted cyclododecanones rsc.org. These larger ring systems could then be converted into the corresponding cinnamoyloxyimino derivatives.
Conversely, ring contraction strategies, while less explored for cyclododecane itself, are known for other cyclic systems. These rearrangements often proceed through carbocationic intermediates or Favorskii-type rearrangements of α-haloketones chemistrysteps.com. Applying such methodologies to cyclododecane precursors could potentially lead to analogues with smaller, more constrained ring systems, such as cycloundecane (B11939692) derivatives. Tandem dehydrogenation-olefin metathesis has also been reported as a method for the metathesis-cyclooligomerization of cycloalkanes, suggesting another potential route for modifying ring size rsc.org.
Diversification of the Cinnamoyl Moiety
The cinnamoyl portion of the molecule is a key structural feature, containing an aromatic ring and an α,β-unsaturated system, both of which are prime targets for chemical modification. Diversification of this moiety can be accomplished by altering the substitution pattern on the aromatic ring, modifying the unsaturated linker, or completely replacing the cinnamoyl group with other acyl moieties.
The phenyl ring of the cinnamoyl group can be readily functionalized with a wide array of substituents to modulate electronic properties and steric profile. The synthesis of such analogues would typically start from correspondingly substituted cinnamic acids. A vast number of substituted cinnamic acids are commercially available or can be synthesized through methods like the Perkin or Knoevenagel condensation reactions thepharmajournal.com. These cinnamic acids can be converted to their more reactive acid chloride derivatives using reagents such as thionyl chloride or oxalyl chloride nii.ac.jpoc-praktikum.de. The resulting substituted cinnamoyl chlorides can then be reacted with cyclododecanone oxime to produce the desired analogues. This approach allows for the introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic ring.
Table 2: Illustrative Examples of Substituted Cinnamoyl Moieties for Analogue Synthesis
| Substituent | Position on Phenyl Ring | Precursor Acid |
|---|---|---|
| Methoxy | 4- (para) | 4-Methoxycinnamic acid |
| Nitro | 4- (para) | 4-Nitrocinnamic acid |
| Chloro | 2- (ortho) | 2-Chlorocinnamic acid |
| Trifluoromethyl | 3- (meta) | 3-(Trifluoromethyl)cinnamic acid |
| Dimethylamino | 4- (para) | 4-(Dimethylamino)cinnamic acid |
The α,β-unsaturated carbonyl system is a reactive functional group susceptible to various chemical transformations wikipedia.org. The double bond can be selectively reduced through catalytic hydrogenation to yield the corresponding saturated hydrocinnamoyl derivative. This would eliminate the rigid, planar conjugated system, resulting in a more flexible side chain.
Alternatively, the reactivity of the Michael acceptor can be exploited. Conjugate addition reactions could introduce a variety of nucleophiles at the β-position of the cinnamoyl group, leading to a wide range of functionalized derivatives wikipedia.org. Furthermore, the geometry of the double bond, which is typically in the more stable trans configuration, could potentially be isomerized to the cis configuration, although this is often challenging. More complex modifications could involve replacing the double bond with a triple bond, creating an alkynyl analogue, or incorporating it into a larger conjugated system.
Table 3: Representative Acyl Groups for Replacement of the Cinnamoyl Moiety
| Acyl Group | Corresponding Carboxylic Acid | Key Feature |
|---|---|---|
| Benzoyl | Benzoic Acid | Aromatic, no unsaturated linker |
| Lauroyl | Lauric Acid | Long aliphatic chain |
| Furoyl | Furoic Acid | Heterocyclic aromatic |
| Phenylacetyl | Phenylacetic Acid | Aromatic with flexible linker |
Heteroatom Substitution within the Imino-Oxy Ester Linkage
The imino-oxy ester linkage (-C=N-O-C=O) is a critical determinant of the chemical and electronic properties of this compound. Strategic replacement of the oxygen or nitrogen atoms with other heteroatoms, such as sulfur or selenium, can significantly alter the compound's reactivity, stability, and intermolecular interactions.
The synthesis of thioesters and selenoesters is well-documented in organic chemistry. wikipedia.orgresearchgate.net These analogous compounds can be prepared through various synthetic routes, often involving the reaction of an acid chloride with an alkali metal salt of a thiol or selenol. wikipedia.org In the context of this compound, this would involve the synthesis of a thio- or seleno-cinnamic acid derivative and its subsequent reaction with the cyclododecanone oxime.
Thio-Analogue Synthesis: The replacement of the ester oxygen with sulfur would yield the corresponding S-thioester, 1-[(cinnamoylthio)imino]cyclododecane. Thioesters are known to be more reactive acylating agents than their oxygen-ester counterparts due to the weaker C-S bond compared to the C-O bond. wikipedia.org This enhanced reactivity could be advantageous in applications where the controlled release of the cinnamate (B1238496) moiety is desired. The synthesis could potentially proceed via the reaction of cinnamoyl chloride with a sulfur-containing derivative of cyclododecanone oxime.
Seleno-Analogue Synthesis: Further down the chalcogen group, selenium substitution to form a selenoester, 1-[(cinnamoylseleno)imino]cyclododecane, would introduce a more polarizable and reactive linkage. Selenoesters are recognized for their unique reactivity and have been explored in various chemical transformations. researchgate.netrsc.org The synthesis of these analogues can be achieved under metal-free conditions, for example, by using bifunctional selenoureas. rsc.org
The introduction of these heavier chalcogens is expected to modify the electronic structure of the molecule, potentially influencing its photophysical properties and its behavior as a photoinitiator, a known application for some oxime esters. nih.gov
| Analogue Type | Linkage | Key Bond | Expected Change in Reactivity (relative to O-ester) | Potential Synthetic Precursor |
| Oxygen Ester (Parent) | -C=N-O-C=O | C-O | Baseline | Cinnamoyl chloride |
| Thioester | -C=N-S-C=O | C-S | Increased acylating ability | Cinnamoyl chloride |
| Selenoester | -C=N-Se-C=O | C-Se | Significantly increased reactivity and polarizability | Cinnamoyl chloride |
This table presents a conceptual overview of potential heteroatom substitutions and their predicted effects based on general chemical principles, as direct experimental data for this compound derivatives is not available.
Synthesis of Polymeric and Supramolecular Structures Incorporating the Compound
Polymeric Structures:
Cyclododecanone and its derivatives, including the corresponding oxime, are known precursors in polymer synthesis, particularly for the production of polyamides. ontosight.ai The oxime ester group itself can be a reactive handle for polymerization. For instance, "oxime click chemistry" has emerged as a versatile tool in polymer science for creating highly functional and dynamic materials. rsc.org This involves the reaction of an oxyamine with a carbonyl group to form a stable oxime linkage.
One potential route to polymers incorporating this compound could involve the synthesis of a monomer bearing this structure and a polymerizable group, for example, on the cinnamate ring. Subsequent polymerization could lead to a polymer with the cyclododecane oxime ester as a pendant group. Such polymers could exhibit interesting properties, such as photodegradability, owing to the photo-labile nature of the N-O bond in the oxime ester. nih.gov
Another approach involves the ring-opening polymerization of cyclic esters, which is a common method for producing biodegradable polyesters. mdpi.com While the cyclododecane ring itself is large, modifications to create a lactone-like structure could potentially enable this type of polymerization.
| Polymerization Strategy | Monomer Feature | Resulting Polymer Architecture | Potential Application |
| Chain-growth polymerization | Polymerizable group on the cinnamate moiety | Pendant this compound units | Photo-responsive materials |
| Oxime "click" chemistry | Functionalization with an additional carbonyl or oxyamine | Cross-linked networks or functionalized polymers | Hydrogels, dynamic materials rsc.org |
| Polycondensation | Dunctionalized derivatives (e.g., with carboxylic acid or amine groups) | Linear or branched polymers | High-performance plastics |
This table outlines hypothetical polymerization strategies for incorporating the target compound into macromolecular structures.
Supramolecular Structures:
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to create large, ordered structures. Oximes are well-known to form hydrogen-bonded dimers and other assemblies. eurjchem.com Although the hydroxyl proton of the oxime is replaced by the cinnamate group in the target compound, other parts of the molecule can participate in supramolecular assembly.
The cinnamate moiety, with its aromatic ring and carbonyl group, can engage in π-π stacking and dipole-dipole interactions. The large, flexible cyclododecane ring can participate in van der Waals interactions and influence the packing of the molecules in the solid state. The formation of specific, ordered supramolecular structures can have a profound impact on the material's properties, including its crystalline structure and photophysical behavior. While direct studies on the supramolecular chemistry of this compound are not available, the general principles of oxime and ester supramolecular assembly suggest that this compound could form interesting and potentially useful ordered structures. eurjchem.com
Advanced Applications in Chemical Research and Methodology Development
Utilization as a Versatile Synthetic Building Block for Complex Architectures
The cyclododecane (B45066) scaffold is a valuable motif in supramolecular chemistry and the synthesis of complex natural products. 1-[(Cinnamoyloxy)imino]cyclododecane could serve as a key building block for introducing this large ring system into more elaborate molecular architectures. The oxime ester functionality provides a handle for a variety of transformations, allowing for its incorporation into larger molecules through reactions at the nitrogen or carbonyl carbon.
Potential synthetic routes could involve the modification of the cyclododecane ring itself, leveraging its conformational flexibility to direct reactions at specific positions. The cinnamoyl group also offers sites for further functionalization, such as addition reactions to the double bond or substitution on the phenyl ring.
Role in the Development of Novel Radical-Mediated Reactions
Oxime esters are well-known precursors to iminyl radicals upon photolytic or thermal cleavage of the weak N-O bond. The resulting iminyl radical derived from this compound could participate in a variety of novel radical-mediated reactions.
One potential application lies in intramolecular hydrogen atom transfer (HAT) reactions. The long, flexible cyclododecane chain could allow the iminyl radical to abstract a hydrogen atom from a remote carbon center, leading to the formation of a carbon-centered radical. This new radical could then undergo further reactions, such as cyclization or trapping with other reagents, to form complex polycyclic structures.
Table 1: Potential Radical-Mediated Reactions Involving this compound
| Reaction Type | Proposed Mechanism | Potential Products |
| Intramolecular C-H Amination | Iminyl radical abstracts a hydrogen from the cyclododecane ring, followed by radical recombination. | Fused bicyclic amines |
| Intermolecular Radical Addition | Iminyl radical adds to an external alkene or alkyne. | Functionalized cyclododecanone (B146445) oximes |
| Radical Cascade Reactions | Initial iminyl radical formation triggers a series of intramolecular cyclizations. | Complex polycyclic alkaloids |
Applications as Precursors for Specific Functional Group Interconversions
The oxime ester moiety is a versatile functional group that can be converted into several other important functionalities. This makes this compound a potentially useful precursor for a range of cyclododecane derivatives.
For instance, hydrolysis of the oxime ester would yield cyclododecanone oxime and cinnamic acid. Reduction of the oxime functionality could lead to the corresponding primary amine, cyclododecylamine, a valuable building block in its own right. Furthermore, the Beckmann rearrangement of the parent oxime could provide access to large-ring lactams, which are important monomers for polyamide synthesis.
Development of New Reagents or Ligands for Catalysis
The large cyclododecane ring could be exploited in the design of novel ligands for catalysis. By introducing coordinating groups onto the macrocycle, it may be possible to create ligands with unique steric and electronic properties. The conformational flexibility of the twelve-membered ring could allow for the creation of a well-defined binding pocket for a metal center, potentially leading to catalysts with high selectivity.
For example, functionalization of the cyclododecane ring with phosphine (B1218219) or amine groups could yield ligands for transition metal-catalyzed cross-coupling reactions or asymmetric catalysis. The sheer size of the macrocyclic backbone could influence the coordination geometry and reactivity of the metal center in novel ways.
Probing Fundamental Chemical Principles through Structural Analogs
The study of this compound and its structural analogs could provide valuable insights into fundamental chemical principles. By systematically varying the size of the macrocycle, the nature of the acyl group on the oxime ester, and the substitution pattern on the cinnamoyl moiety, researchers could probe the effects of these structural changes on reactivity.
For example, comparing the rate of iminyl radical formation for a series of cycloalkanone oxime esters with varying ring sizes could illuminate the role of ring strain in N-O bond cleavage. Similarly, studying the intramolecular HAT reactions of different analogs could provide a deeper understanding of the factors that govern the selectivity of these processes.
Contributions to the Understanding of Structure-Reactivity Relationships in Macrocycles
Macrocyclic compounds often exhibit unique reactivity due to their conformational complexity and the potential for transannular interactions. The study of reactions involving this compound could contribute significantly to our understanding of structure-reactivity relationships in these large-ring systems.
The flexible nature of the cyclododecane ring means that it can adopt a variety of conformations, some of which may be more reactive than others. By combining experimental studies with computational modeling, it may be possible to identify the specific conformations that are responsible for the observed reactivity and to understand how the interplay of steric and electronic effects governs the outcome of reactions in these complex systems.
Future Research Directions and Perspectives
Exploration of Undiscovered Reactivity Modes
The multifaceted structure of 1-[(Cinnamoyloxy)imino]cyclododecane suggests the potential for a variety of undiscovered reactivity modes. Future research could focus on:
Intramolecular Reactions: The proximity of the large cyclododecane (B45066) ring to the reactive cinnamoyloxy-imino functionality could facilitate novel intramolecular cyclization or rearrangement reactions under thermal, photochemical, or catalytic conditions.
Radical Chemistry: The N-O bond of the oxime ether could be a precursor for nitrogen- or oxygen-centered radicals, opening pathways to new C-H functionalization reactions on the cyclododecane ring or unique radical-mediated transformations.
Transition-Metal Catalysis: The various functional groups could serve as directing groups or ligands for transition metals, enabling site-selective transformations that are otherwise difficult to achieve.
Development of Asymmetric Transformations Utilizing the Compound
The development of stereoselective reactions is a cornerstone of modern organic synthesis. Future efforts in this area could include:
Asymmetric Catalysis: Designing chiral catalysts that can differentiate between the enantiotopic faces of the double bond in the cinnamoyl group or the prochiral centers on the cyclododecane ring would enable the synthesis of enantiomerically enriched products.
Chiral Auxiliary: The compound itself, or a derivative, could potentially be used as a chiral auxiliary to control the stereochemistry of reactions at a different part of a molecule.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions not easily accessible in batch. researchgate.netscispace.com Integrating the synthesis and reactions of This compound into flow systems could lead to:
Enhanced Reaction Optimization: Automated flow systems can rapidly screen a wide range of reaction parameters (temperature, pressure, residence time, and reagent stoichiometry) to quickly identify optimal conditions. chimia.ch
Safer Handling of Reactive Intermediates: Potentially unstable intermediates generated during reactions can be immediately consumed in a subsequent step in a continuous flow process, minimizing decomposition and improving safety. nih.gov
On-Demand Synthesis: The ability to produce the compound or its derivatives as needed can streamline multi-step synthetic sequences and reduce the need for storage of potentially unstable compounds. researchgate.net
Advanced In-Situ Spectroscopic Monitoring of Reactions
To gain a deeper understanding of the reaction mechanisms involving This compound , advanced in-situ spectroscopic techniques are invaluable. fu-berlin.defigshare.com Future research could employ:
NMR and IR Spectroscopy: Probes can be inserted directly into the reaction vessel to monitor the disappearance of starting materials and the appearance of products in real-time, providing kinetic data and helping to identify transient intermediates. fu-berlin.deresearchgate.net
Mass Spectrometry: Continuous analysis of small aliquots of the reaction mixture can provide detailed information about the molecular weights of intermediates and products. fu-berlin.de
Raman Spectroscopy: This technique can be particularly useful for monitoring reactions in heterogeneous systems or for observing changes in vibrational modes that are not easily detected by IR spectroscopy. thieme-connect.de
Multiscale Modeling and Simulation for Complex Systems
Computational chemistry can provide profound insights into reaction mechanisms and predict the properties of molecules. For a molecule as complex as This compound , multiscale modeling could be employed to:
Predict Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the activation energies for different potential transformations, guiding experimental design.
Understand Conformational Dynamics: The large and flexible cyclododecane ring can adopt numerous conformations. Molecular dynamics simulations can help to understand how these conformational preferences influence reactivity.
Simulate Spectroscopic Data: Computational methods can be used to predict NMR, IR, and other spectroscopic data, aiding in the characterization of new compounds and intermediates.
Potential for Designing Research Tools and Chemical Probes
The unique structure of This compound makes it a candidate for development into specialized research tools. nih.govsigmaaldrich.comnih.gov This could involve:
Activity-Based Probes: By incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag), derivatives of the compound could be designed to covalently label specific classes of enzymes or proteins, aiding in their identification and functional characterization. mdpi.comresearchgate.net
Photoaffinity Probes: The cinnamoyl group could potentially be modified to create a photoactivatable group, allowing for light-induced cross-linking to interacting biomolecules.
Molecular Scaffolds: The cyclododecane ring provides a large, lipophilic scaffold that could be functionalized to create libraries of compounds for screening in drug discovery or materials science applications.
Q & A
Basic Research Questions
Q. What are the foundational safety protocols for handling 1-[(Cinnamoyloxy)imino]cyclododecane in laboratory settings?
- Methodological Answer :
- Use chemical-resistant gloves (e.g., nitrile) and protective clothing to minimize dermal exposure .
- Ensure adequate ventilation or use respiratory equipment to avoid inhalation risks .
- Strictly adhere to hygiene practices: wash hands after handling, avoid contact with food/drink, and decontaminate work clothing regularly .
- Note : Training is mandatory for personnel handling this compound, as it is restricted to laboratory use only .
Q. How can researchers integrate theoretical frameworks into experimental design for studying this compound’s reactivity?
- Methodological Answer :
- Begin by anchoring the study in a relevant chemical theory (e.g., reaction kinetics, molecular orbital theory) to guide hypothesis formulation and observation parameters .
- Example: Use density functional theory (DFT) to predict reaction pathways, then validate experimentally via spectroscopic methods (e.g., NMR, IR) .
- Align methodological choices (e.g., solvent selection, temperature control) with the theoretical model to ensure consistency .
Q. What criteria should be prioritized when formulating research questions about this compound’s synthesis or functionalization?
- Methodological Answer :
- Apply the FINER framework : Ensure questions are Feasible (e.g., accessible reagents), Novel (e.g., unexplored substituent effects), and Relevant to gaps in literature (e.g., catalytic applications) .
- Use PICO to structure objectives: Define the Population (e.g., reaction conditions), Intervention (e.g., cinnamoyloxy group modification), and Outcome (e.g., yield optimization) .
Advanced Research Questions
Q. How can factorial design optimize experimental conditions for synthesizing this compound derivatives?
- Methodological Answer :
- Step 1 : Identify independent variables (e.g., temperature, catalyst concentration, reaction time) and their levels .
- Step 2 : Use a 2³ factorial design to test interactions between variables. For example:
| Experiment | Temperature (°C) | Catalyst (mol%) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 25 | 1 | 6 | 62 |
| 2 | 50 | 1 | 6 | 78 |
| ... | ... | ... | ... | ... |
Q. What strategies address contradictory data in studies of this compound’s stability under environmental stressors?
- Methodological Answer :
- Hypothesis Testing : Replicate experiments under controlled humidity/light conditions to isolate degradation pathways .
- Cross-Validation : Compare results across analytical techniques (e.g., HPLC for purity, mass spectrometry for decomposition products) .
- Peer Review : Submit findings for pre-publication feedback to identify overlooked variables (e.g., trace metal impurities) .
Q. How can computational chemistry enhance mechanistic studies of this compound’s reactivity?
- Methodological Answer :
- Structure Optimization : Use software (e.g., Gaussian, WebMO) to generate energy-minimized geometries and molecular orbitals .
- Transition State Analysis : Calculate activation barriers for proposed reaction mechanisms (e.g., nucleophilic substitution) using DFT .
- Data Integration : Validate computational predictions with experimental kinetics data (e.g., Arrhenius plots) .
Data Presentation and Validation
Q. What best practices ensure reproducibility in reporting synthetic procedures for this compound?
- Methodological Answer :
- Detailed Documentation : Specify reagent purities, equipment calibration, and environmental conditions (e.g., humidity) in supplementary materials .
- Data Transparency : Share raw spectral data (e.g., NMR peaks, IR bands) in open-access repositories to enable cross-checking .
- Negative Results : Report failed experiments (e.g., side reactions) to guide future research .
Ethical and Theoretical Considerations
Q. How should researchers align studies of this compound with broader scientific literacy goals?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
